molecular formula C21H45N3 B1673225 Hexetidine CAS No. 141-94-6

Hexetidine

Cat. No. B1673225
CAS RN: 141-94-6
M. Wt: 339.6 g/mol
InChI Key: DTOUUUZOYKYHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexetidine is an antiseptic agent used for disinfection and prevention of bacterial, fungal, and yeast infections of the oral and vaginal mucosa . It is a broad-spectrum antimicrobial, active both in vivo and in vitro, against gram-positive and negative bacteria, as well as yeasts (Candida albicans) and fungi .


Synthesis Analysis

Hexetidine synthesis has been discussed in various studies . One process for purifying Hexetidine involves forming the sparingly soluble 1,5-naphthalenedisulfonate acid salt of Hexetidine in an aqueous aliphatic alcohol . Another study discusses a high-performance liquid chromatography (HPLC) method for quantitation of Hexetidine .


Molecular Structure Analysis

Hexetidine has a molecular formula of C21H45N3 and a molecular weight of 339.602 g/mol . It belongs to the class of organic compounds known as diazinanes .


Chemical Reactions Analysis

Hexetidine has been found to interact with several drugs, increasing their therapeutic efficacy. These drugs include Acenocoumarol, Dicoumarol, Fluindione, Phenindione, Phenprocoumon, and Warfarin .


Physical And Chemical Properties Analysis

Hexetidine has a molecular formula of C21H45N3 and a molecular weight of 339.60 .

Scientific Research Applications

1. Topical Antiseptic Formulations for Skin and Soft Tissue Infections

  • Summary of Application : Hexetidine is used in topical antiseptic formulations for the prevention and treatment of skin and soft tissue infections (SSTIs). SSTIs are one of the most frequent types of infection, typically requiring medical intervention and contributing to morbidity and mortality in both primary care and hospitalized patients .
  • Methods of Application : A range of antiseptics, including hexetidine, are formulated as traditional, simple dosage forms such as solutions and semi-solids. In recent years, there have been studies reporting the potential for nanotechnology in the delivery of antiseptics .
  • Results or Outcomes : Due to the dramatic rise of antibiotic resistance, antiseptic agents like hexetidine can be potential alternatives for the prevention and treatment of SSTIs .

2. Anti-viral Activity of Hexetidine Oral Mouthwash

  • Summary of Application : Hexetidine is used in oral mouthwash to decrease oral cavity microbial load due to its antiseptic properties. It has been studied for its anti-viral activity against Human Coronavirus OC43 (HCoV OC43) and Influenza A virus (IAV H1N1) .
  • Methods of Application : The study determined the anti-viral activity of hexetidine mouthwash in reducing viral concentration of HCoV OC43 and IAV H1N1 in Vero 6 and MDCK cell cultures respectively, using in-vitro suspension assay (ASTM E-1052-11) designed to evaluate virucidal property of microbicides like hexetidine .
  • Results or Outcomes : Hexetidine was able to reduce infectivity of HCoV OC43 and IAV H1N1 at 25%, 50% and 100% concentrations by more than 80% at 15- and 30-seconds exposure times .

1. Topical Antiseptic Formulations for Skin and Soft Tissue Infections

  • Summary of Application : Hexetidine is used in topical antiseptic formulations for the prevention and treatment of skin and soft tissue infections (SSTIs). SSTIs are one of the most frequent types of infection, typically requiring medical intervention and contributing to morbidity and mortality in both primary care and hospitalized patients .
  • Methods of Application : A range of antiseptics, including hexetidine, are formulated as traditional, simple dosage forms such as solutions and semi-solids. In recent years, there have been studies reporting the potential for nanotechnology in the delivery of antiseptics .
  • Results or Outcomes : Due to the dramatic rise of antibiotic resistance, antiseptic agents like hexetidine can be potential alternatives for the prevention and treatment of SSTIs .

2. Anti-viral Activity of Hexetidine Oral Mouthwash

  • Summary of Application : Hexetidine is used in oral mouthwash to decrease oral cavity microbial load due to its antiseptic properties. It has been studied for its anti-viral activity against Human Coronavirus OC43 (HCoV OC43) and Influenza A virus (IAV H1N1) .
  • Methods of Application : The study determined the anti-viral activity of hexetidine mouthwash in reducing viral concentration of HCoV OC43 and IAV H1N1 in Vero 6 and MDCK cell cultures respectively, using in-vitro suspension assay (ASTM E-1052-11) designed to evaluate virucidal property of microbicides like hexetidine .
  • Results or Outcomes : Hexetidine was able to reduce infectivity of HCoV OC43 and IAV H1N1 at 25%, 50% and 100% concentrations by more than 80% at 15- and 30-seconds exposure times .

1. Topical Antiseptic Formulations for Skin and Soft Tissue Infections

  • Summary of Application : Hexetidine is used in topical antiseptic formulations for the prevention and treatment of skin and soft tissue infections (SSTIs). SSTIs are one of the most frequent types of infection, typically requiring medical intervention and contributing to morbidity and mortality in both primary care and hospitalized patients .
  • Methods of Application : A range of antiseptics, including hexetidine, are formulated as traditional, simple dosage forms such as solutions and semi-solids. In recent years, there have been studies reporting the potential for nanotechnology in the delivery of antiseptics .
  • Results or Outcomes : Due to the dramatic rise of antibiotic resistance, antiseptic agents like hexetidine can be potential alternatives for the prevention and treatment of SSTIs .

2. Anti-viral Activity of Hexetidine Oral Mouthwash

  • Summary of Application : Hexetidine is used in oral mouthwash to decrease oral cavity microbial load due to its antiseptic properties. It has been studied for its anti-viral activity against Human Coronavirus OC43 (HCoV OC43) and Influenza A virus (IAV H1N1) .
  • Methods of Application : The study determined the anti-viral activity of hexetidine mouthwash in reducing viral concentration of HCoV OC43 and IAV H1N1 in Vero 6 and MDCK cell cultures respectively, using in-vitro suspension assay (ASTM E-1052-11) designed to evaluate virucidal property of microbicides like hexetidine .
  • Results or Outcomes : Hexetidine was able to reduce infectivity of HCoV OC43 and IAV H1N1 at 25%, 50% and 100% concentrations by more than 80% at 15- and 30-seconds exposure times .

Future Directions

Hexetidine has been shown to successfully reduce the activity of the flu virus and has been found to be effective against plaque, gingivitis, and other microbes . Future research may focus on further exploring these properties and potential new applications.

properties

IUPAC Name

1,3-bis(2-ethylhexyl)-5-methyl-1,3-diazinan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45N3/c1-6-10-12-19(8-3)14-23-16-21(5,22)17-24(18-23)15-20(9-4)13-11-7-2/h19-20H,6-18,22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOUUUZOYKYHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1CC(CN(C1)CC(CC)CCCC)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045297
Record name Hexetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

160 °C at 0.4 mm Hg
Record name Hexetidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in petroleum ether, methanol, benzene, acetone, ethanol, n-hexane, chloroform
Record name Hexetidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8889 at 20 °C
Record name Hexetidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Hexetidine

Color/Form

Liquid

CAS RN

141-94-6
Record name Hexetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexetidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexetidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08958
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name hexetidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hexetidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.012
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXETIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852A84Y8LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexetidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Freezing point = 70 °C
Record name Hexetidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7828
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexetidine
Reactant of Route 2
Hexetidine
Reactant of Route 3
Hexetidine
Reactant of Route 4
Hexetidine
Reactant of Route 5
Hexetidine
Reactant of Route 6
Hexetidine

Citations

For This Compound
2,120
Citations
G Satzinger, W Herrmann, F Zimmermann - Analytical Profiles of Drug …, 1978 - Elsevier
… Purified hexetidine differs from commercial hexetidine (3) mainly by … As yet, only a few analytical data of commercial hexetidine … -chemical properties of purified hexetidine and on spectro…
Number of citations: 5 www.sciencedirect.com
F Afennich, DE Slot, N Hossainian… - … journal of dental …, 2011 - Wiley Online Library
… Abstract: Objective: To review the literature concerning hexetidine‐… Descriptive comparisons are presented for hexetidine … , hexetidine appears to be a poor alternative to chlorhexidine. …
Number of citations: 71 onlinelibrary.wiley.com
DB Wile, JRM Dinsdale… - Current Medical Research …, 1986 - Taylor & Francis
… activity of a 0.1% solution of hexetidine with that of placebo. The … a day with 15 ml 0.1% hexetidine or placebo, saliva samples … Hexetidine reduced aerobic bacterial counts on Day 1 and …
Number of citations: 24 www.tandfonline.com
CP Ernst, K Canbek, A Dillenburger… - QUINTESSENCE …, 2005 - search.ebscohost.com
… Hexetidine is more efficient when combined with zinc. Hexetidine/zinc compounds inhibit the formation of plaque and gingivitis almost totally, which is similar to chlorhexidine.The …
Number of citations: 60 search.ebscohost.com
JY Bae, P Mende, G Shevlin… - Chemical research in …, 1994 - ACS Publications
… 40 mM NOa-and 10 mM hexetidine. On the basis of extensive … The rapid formation of HEXNO from hexetidine and hexedine … nitrosamines from hexetidine under conditions of its use. …
Number of citations: 5 pubs.acs.org
NC Sharma, HJ Galustians, J Qaqish… - Journal of clinical …, 2003 - Wiley Online Library
… examined the effectiveness of a hexetidine (0.1%) mouthwash … one of three mouthwashes (hexetidine 0.1%, chlorhexidine … negative control group, the hexetidine group demonstrated a …
Number of citations: 40 onlinelibrary.wiley.com
WR Roberts, M Addy - Journal of Clinical Periodontology, 1981 - Wiley Online Library
… hexetidine … for hexetidine were the highest. Food extract and serum markedly increased the minimum inhibitory concentration values of all antiseptics, although alexidine and hexetidine …
Number of citations: 245 onlinelibrary.wiley.com
E GIERTSEN, B SVATUN… - European Journal of Oral …, 1987 - Wiley Online Library
… zinc ions, hexetidine and a combination of hexetidine and zinc … of hexetidine and zinc ions compared with the two agents used separately. In vitro bacteriaal tests showed that hexetidine …
Number of citations: 34 onlinelibrary.wiley.com
J Grytten, AA Scheie, E Giertsen - Acta Odontologica Scandinavica, 1988 - Taylor & Francis
The aim of this study was to determine whether a combination of copper and hexetidine had a synergistic antibacterial effect against Streptococcus sobrinus OMZ 176 and S. sanguis …
Number of citations: 24 www.tandfonline.com
G D'Arcangelo, M Barile, S Passarella… - Biochemical and …, 1987 - Elsevier
… Hexetidine was found to … hexetidine effect on oxidative phosphorylation, hexetidine was found both to inhibit the rate of ATP synthesis and to cause ATP hydrolysis. Likewise, hexetidine …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.